molecular formula C13H18ClNO4 B3136161 (S)-5-Benzyl 1-methyl 2-aminopentanedioate hydrochloride CAS No. 41089-47-8

(S)-5-Benzyl 1-methyl 2-aminopentanedioate hydrochloride

Cat. No. B3136161
CAS RN: 41089-47-8
M. Wt: 287.74 g/mol
InChI Key: YLWYAYSABPDJPX-MERQFXBCSA-N
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Description

(S)-5-Benzyl 1-methyl 2-aminopentanedioate hydrochloride is a chemical compound commonly used in scientific research. It is a derivative of the amino acid glutamate and is known for its ability to modulate the activity of glutamate receptors in the brain.

Scientific Research Applications

Fluorescent and Colorimetric pH Probes In the development of sensors and probes, related compounds have been used effectively. Diana et al. (2020) synthesized a water-soluble fluorescent and colorimetric pH probe by condensation reaction involving benzothiazole moiety and a charged trimethyl amino group, showcasing the potential of similar structural compounds in sensor technology (Diana et al., 2020).

Corrosion Inhibition Compounds with similar structures have been evaluated for their efficacy in corrosion inhibition, an application critical in material science and engineering. Herrag et al. (2007) demonstrated that pyrazole derivatives showed significant reduction in corrosion rate, highlighting the potential of such compounds in protecting materials (Herrag et al., 2007).

Extraction and Equilibrium Studies The study of equilibrium and extraction processes is vital in chemical engineering and process optimization. Datta and Kumar (2011) conducted an equilibrium study on the reactive extraction of a related compound, providing insights into the behavior of such compounds in extraction processes and their potential applications in industrial separations (Datta & Kumar, 2011).

properties

IUPAC Name

5-O-benzyl 1-O-methyl (2S)-2-aminopentanedioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4.ClH/c1-17-13(16)11(14)7-8-12(15)18-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWYAYSABPDJPX-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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